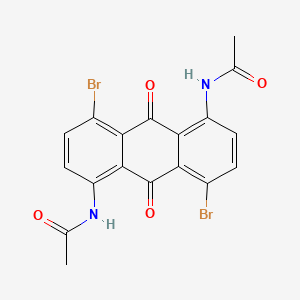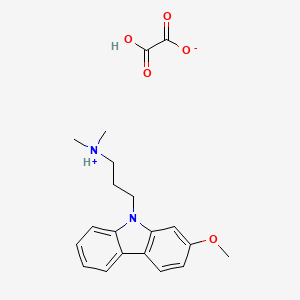
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their unique properties and applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves several steps. One common method includes the reaction of carbazole with 3-dimethylaminopropyl chloride in the presence of a base, followed by methylation of the resulting product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives are readily oxidized, forming products such as 9,9’-bicarbazyl and tricarbazyl.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in optoelectronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
9-ethylcarbazole: Known for its use in hydrogen storage applications.
3,6-dibromo-9-ethylcarbazole: Used in the synthesis of conjugated polymers for optoelectronic devices.
N-ethylcarbazole: Studied for its potential in organic semiconductors.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
41734-80-9 |
|---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;3-(2-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)11-6-12-20-17-8-5-4-7-15(17)16-10-9-14(21-3)13-18(16)20;3-1(4)2(5)6/h4-5,7-10,13H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
JSSWZBFMFUYUKD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


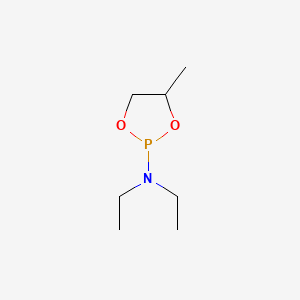
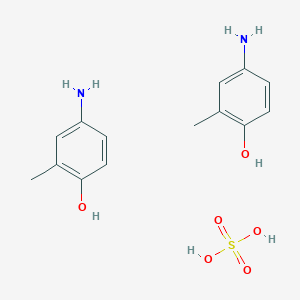
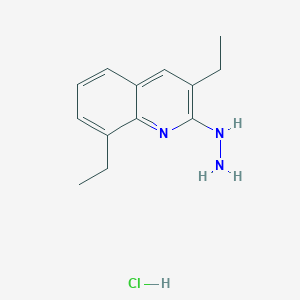

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
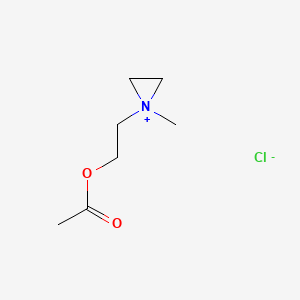
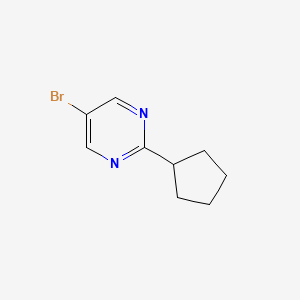

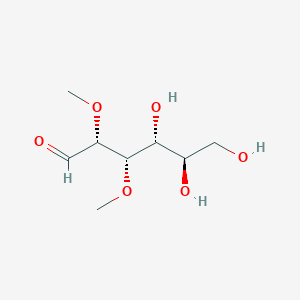
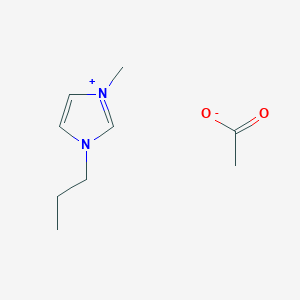

![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
